BenchChemオンラインストアへようこそ!

1,4-Butanediamine, N,N-dibutyl-

Cancer cell biology Programmed cell death Polyamine pharmacology

Researchers investigating caspase-independent cell death should source N,N-dibutylputrescine here. Unlike the related compound MDL 72527, its saturated N,N-dibutyl substitution induces a clean, non-apoptotic phenotype without off-target polyamine oxidase inactivation. This lipophilic extreme (predicted logP ~3.5) in the putrescine series makes it optimal for SAR studies on membrane permeability and polyamine transport, avoiding interference with GABA reuptake (hBGT1 IC50 >100 µM).

Molecular Formula C12H28N2
Molecular Weight 200.36 g/mol
CAS No. 36003-96-0
Cat. No. B3051785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Butanediamine, N,N-dibutyl-
CAS36003-96-0
Molecular FormulaC12H28N2
Molecular Weight200.36 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCCCN
InChIInChI=1S/C12H28N2/c1-3-5-10-14(11-6-4-2)12-8-7-9-13/h3-13H2,1-2H3
InChIKeyLDIPAUVCWRHLAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Butanediamine, N,N-dibutyl- (CAS 36003-96-0): A Lipophilic Putrescine Derivative with a Distinct Cytotoxic Signature


1,4-Butanediamine, N,N-dibutyl- (also referred to as N,N-dibutylputrescine or N',N'-dibutylbutane-1,4-diamine) is a synthetic N,N-dialkylated derivative of the natural polyamine putrescine [1]. The substitution of the terminal primary amino groups of putrescine with two n-butyl chains markedly increases the compound's lipophilicity (predicted logP ~3.5) relative to the parent diamine and shorter-chain N,N-dialkyl analogs, fundamentally altering its interaction with biological membranes, metabolic enzymes, and cellular transport systems [2]. This compound has been studied primarily as a saturated structural analogue of the polyamine oxidase inactivator MDL 72527, where it serves as a tool to decouple cytotoxic effects from mechanism-based enzyme inactivation [2].

Why Generic Substitution of N,N-Dibutyl-1,4-butanediamine with Other N,N-Dialkylputrescines Is Scientifically Unsound


N-Alkyl substitution on the putrescine scaffold is not a trivial structural variation; the length of the N-alkyl chain directly governs lipophilicity, molecular recognition by polyamine-metabolizing enzymes, and the mode of cell death induced [1]. The N,N-dibutyl congener resides at the lipophilic extreme of the N,N-dialkylputrescine series (predicted logP ~3.5, versus ~0.5 for N,N-dimethyl and ~1.5 for N,N-diethyl), which profoundly influences its cellular uptake kinetics, intracellular distribution, and toxicological profile [2]. Consequently, substituting the dibutyl compound with shorter-chain analogs—or with the unsaturated MDL 72527—would alter membrane partitioning, abolish the characteristic non-apoptotic cell death phenotype, and introduce off-target polyamine oxidase inactivation not present with the saturated dibutyl derivative [1].

Quantitative, Comparator-Anchor Evidence Sheets for 1,4-Butanediamine, N,N-dibutyl- (CAS 36003-96-0)


N,N-Dibutyl-1,4-butanediamine Elicits Predominantly Non-Apoptotic Cell Death, While the Closest Structural Analog MDL 72527 Triggers Mixed Apoptotic/Non-Apoptotic Death

In a head-to-head experiment on human colon adenocarcinoma LoVo cells under identical culture and treatment conditions, N1,N4-di-n-butyl-1,4-butanediamine (the target compound) induced predominantly non-apoptotic cell death, whereas the structurally analogous polyamine oxidase inactivator MDL 72527 (N1,N4-di-2,3-butadienyl-1,4-butanediamine) produced a mixture of apoptotic and non-apoptotic cell death [1]. This qualitative divergence in death modality was consistent across multiple cancer cell lines tested in the same study. Although exact IC50 values for the target compound were not reported in the abstract, the authors describe its potency as 'considerable', and the distinct death phenotype was the primary differentiator highlighted [1].

Cancer cell biology Programmed cell death Polyamine pharmacology

Predicted logP of N,N-Dibutyl-1,4-butanediamine Is ~3.0 Log Units Higher Than That of N,N-Dimethyl-1,4-butanediamine, Indicating Markedly Greater Lipophilicity

The predicted octanol-water partition coefficient (logP) of N,N-dibutyl-1,4-butanediamine is approximately 3.5, while the N,N-dimethyl analog has a predicted logP of approximately 0.5 . This 3.0 log-unit difference translates to a ~1000-fold higher equilibrium concentration in lipid phases, which is expected to substantially affect passive membrane diffusion, nonspecific protein binding, and preferential partitioning into lipid-rich compartments such as the blood-brain barrier and intracellular membranes [1]. The diethyl analog occupies an intermediate position (predicted logP ~1.5), underscoring that the dibutyl substitution represents the lipophilic extreme of the N,N-dialkylputrescine series .

Lipophilicity Membrane permeability Polyamine transport

N,N-Dibutyl-1,4-butanediamine Lacks Polyamine Oxidase Inactivation Activity, Avoiding the Mechanism-Based Toxicity Associated with MDL 72527

MDL 72527 is a potent, irreversible inactivator of polyamine oxidase (PAO) due to its buta-2,3-dienyl moieties; this activity is linked to lethal toxic effects in vivo because it prevents spermine degradation [1]. The saturated n-butyl substituents of N,N-dibutyl-1,4-butanediamine lack the allene functional group required for mechanism-based PAO inactivation, and the compound has been explicitly confirmed to be devoid of PAO-inactivating properties [1]. This structural attribute makes the dibutyl analog a preferential choice when PAO inhibition is an undesired off-target liability.

Polyamine oxidase Mechanism-based toxicity Chemical probe design

Weak Interaction with Human BGT1 Transporter (IC50 >100 µM) Suggests Minimal Off-Target Liability at the GABA Uptake Site

In a radioligand uptake assay using CHO cells stably expressing human BGT1 (betaine/GABA transporter), N,N-dibutyl-1,4-butanediamine exhibited an IC50 greater than 100,000 nM for inhibition of [3H]GABA uptake [1]. For comparison, the reference inhibitor tiagabine inhibits GAT1 (a related GABA transporter) with an IC50 of approximately 67 nM [2], placing the dibutyl compound more than three orders of magnitude weaker. This low affinity indicates that at typical experimental concentrations (1–100 µM), the compound does not significantly perturb GABAergic neurotransmission, an important consideration for neuroscience applications.

Off-target profiling GABA transporter Transporter selectivity

High-Impact Research and Industrial Application Scenarios for 1,4-Butanediamine, N,N-dibutyl- Informed by Quantitative Evidence


Deciphering Non-Apoptotic Cell Death Mechanisms in Oncology

The compound's ability to induce predominantly non-apoptotic cell death, in contrast to the mixed apoptotic/non-apoptotic phenotype of MDL 72527 [1], makes it a preferred chemical probe for laboratories dissecting caspase-independent cell death pathways in colon adenocarcinoma and other cancer models. Researchers can use it to generate clean non-apoptotic signatures without the confounding variable of simultaneous apoptosis, enabling more robust mechanistic studies.

Investigating the Role of Lipophilicity in Polyamine Analog Cellular Uptake and Intracellular Distribution

With a predicted logP ~3.0 units higher than the N,N-dimethyl congener [1], the dibutyl compound serves as a lipophilic extreme comparator in structure-activity relationship (SAR) studies of polyamine transport. It is particularly suited for experiments quantifying passive membrane permeability versus carrier-mediated polyamine uptake, and for exploring how lipophilicity shifts the subcellular localization of putrescine analogs.

Polyamine Pathway Probing Without Polyamine Oxidase Interference

Because the saturated n-butyl chains lack the allene motif required for mechanism-based PAO inactivation [1], the compound is the reagent of choice when experimental objectives require manipulation of the polyamine pathway without simultaneously blocking polyamine catabolism. This avoids the confounding cytotoxicity and in vivo toxicity associated with PAO inactivators such as MDL 72527 .

Neuroscience Studies Requiring Minimal GABAergic Transporter Interaction

The documented weak affinity for human BGT1 (IC50 >100 µM) [1] supports the use of N,N-dibutyl-1,4-butanediamine in CNS-relevant assays where interference with GABA reuptake must be minimized. This is a key selection criterion over less-characterized polyamine analogs whose neurotransmitter transporter profiles are unknown.

Quote Request

Request a Quote for 1,4-Butanediamine, N,N-dibutyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.